molecular formula C21H23N3O4S B2601397 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE CAS No. 854079-45-1

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE

Cat. No.: B2601397
CAS No.: 854079-45-1
M. Wt: 413.49
InChI Key: BXRFDQUUTOSYRC-UHFFFAOYSA-N
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Description

The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a heterocyclic molecule featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a toluenesulfonyl group. The 1,2,4-oxadiazole moiety is linked to a 4-methoxyphenyl group at position 3, while the piperidine nitrogen is sulfonylated by a 4-methylbenzene group. This structure combines electron-donating (methoxy) and electron-withdrawing (sulfonyl) substituents, which may influence its physicochemical properties and biological activity. Such compounds are typically synthesized via cyclization reactions involving acylated thioureas or amidoximes, as seen in related studies .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-3-9-19(10-4-15)29(25,26)24-13-11-17(12-14-24)21-22-20(23-28-21)16-5-7-18(27-2)8-6-16/h3-10,17H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRFDQUUTOSYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE typically involves multiple steps. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions. The reaction conditions often involve the use of reagents such as hydrazine derivatives and carboxylic acids or their derivatives . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.

Chemical Reactions Analysis

4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity . In cancer research, it has been shown to interfere with cellular pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The target compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the sulfonyl group. Below is a comparative analysis based on available

Compound Name Oxadiazole Substituent Sulfonyl Group Molecular Formula Molar Mass (g/mol) Potential Activity
Target Compound 4-Methoxyphenyl 4-Methylbenzenesulfonyl C₂₂H₂₄N₄O₄S 464.52 Not reported (inferred)
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(5-fluoro-2-methylphenyl)sulfonyl]piperidine 1,3-Benzodioxol-5-yl 5-Fluoro-2-methylphenyl C₂₁H₂₀FN₃O₅S 445.46 Unknown
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine Phenyl Phenylsulfonylethyl C₂₁H₂₃N₃O₃S 397.49 Unknown

Impact of Substituents

  • Steric Considerations : The bulky toluenesulfonyl group in the target compound may hinder binding to enzymes or receptors compared to smaller substituents (e.g., ethylsulfonyl in ).
  • Biological Activity : While direct data for the target compound is lacking, structurally related 1,2,4-oxadiazoles exhibit plant growth promotion (e.g., thiourea derivatives in ) or antibacterial properties (). The methoxy group’s presence could modulate such activities .

Research Findings and Inferred Properties

  • Antibacterial Potential: Analogous 1,3,4-oxadiazole derivatives with sulfonyl groups () show antibacterial activity, suggesting the target compound may share this trait. The methoxy group’s electron donation might enhance membrane penetration .
  • Plant Growth Regulation : Thiourea-derived 1,2,4-oxadiazoles () promote plant growth at low concentrations. The target compound’s sulfonyl group could stabilize interactions with plant hormone receptors.

Biological Activity

The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C17H20N4O3SC_{17}H_{20}N_{4}O_{3}S with a molecular weight of approximately 356.43 g/mol. The structure includes a piperidine ring, an oxadiazole moiety, and a methoxyphenyl group, which are known to contribute to its biological activity.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazines and carboxylic acids.
  • Piperidine Derivation : The piperidine core is introduced via nucleophilic substitution methods.
  • Sulfonylation : The introduction of the methylbenzenesulfonyl group enhances the compound's reactivity and biological profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that compounds with oxadiazole and piperidine moieties possess significant antimicrobial activity. For instance, derivatives similar to this compound demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it showed strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes, which are important targets in treating conditions like Alzheimer's disease and urinary infections .

EnzymeIC50 Value (µM)
Acetylcholinesterase2.14 ± 0.003
Urease0.63 ± 0.001

The biological effects of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Binding : The oxadiazole ring can act as a competitive inhibitor for key enzymes by mimicking substrate structures.
  • Receptor Modulation : The piperidine structure may facilitate binding to neurotransmitter receptors, influencing neurological pathways.

Case Studies

  • Anticancer Activity : In vitro studies have indicated that similar oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
  • Neuroprotective Effects : Research has suggested that compounds with similar structures may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

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